molecular formula C9H10N2O3S B13967117 N-ethylbenzo[d]oxazole-2-sulfonamide

N-ethylbenzo[d]oxazole-2-sulfonamide

Cat. No.: B13967117
M. Wt: 226.25 g/mol
InChI Key: VLXGXZZKBLWBGL-UHFFFAOYSA-N
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Description

N-ethylbenzo[d]oxazole-2-sulfonamide is a chemical building block of significant interest in medicinal chemistry and oncology research. Its core structure is based on the benzo[d]oxazole sulfonamide scaffold, which serves as a versatile pharmacophore for designing potent enzyme inhibitors. Recent scientific investigations into structurally analogous compounds have highlighted the potential of this chemical class. Notably, derivatives featuring an N-ethylbenzo[d]isoxazole sulfonamide core have been designed and synthesized as potent inhibitors of the Bromodomain-Containing Protein 4 (BRD4) . BRD4 is a key epigenetic regulator that plays a critical role in controlling gene transcription and has been identified as a promising therapeutic target for cancers such as acute myeloid leukemia (AML) . In research settings, these inhibitors have demonstrated potent anti-proliferative activity against cancer cell lines, concentration-dependently suppressed the expression of oncogenes like c-Myc and CDK6, and induced cell cycle arrest and apoptosis . Beyond oncology, the benzo[d]oxazole and sulfonamide moieties are independently recognized for their broad pharmacological properties, including potential antibacterial and enzyme inhibitory activities, making this compound a valuable template for developing novel bioactive molecules . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

N-ethyl-1,3-benzoxazole-2-sulfonamide

InChI

InChI=1S/C9H10N2O3S/c1-2-10-15(12,13)9-11-7-5-3-4-6-8(7)14-9/h3-6,10H,2H2,1H3

InChI Key

VLXGXZZKBLWBGL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NC2=CC=CC=C2O1

Origin of Product

United States

Synthetic Methodologies for N Ethylbenzo D Oxazole 2 Sulfonamide and Analogues

Foundational Strategies for Sulfonamide Formation

The sulfonamide functional group is a cornerstone in the development of therapeutic agents. Its synthesis has been the subject of extensive research, leading to a variety of reliable methods.

Amination of Sulfonyl Chlorides

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. In the context of N-ethylbenzo[d]oxazole-2-sulfonamide, this would involve the reaction of benzoxazole-2-sulfonyl chloride with ethylamine (B1201723).

The general reaction is as follows:

R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻

Pyridine is often used as both the solvent and the base in these reactions. researchgate.net The choice of base and solvent can be critical to the success of the reaction, with common alternatives including triethylamine (B128534) and sodium carbonate. The reaction conditions are generally mild, proceeding at or below room temperature.

Table 1: Representative Conditions for Amination of Sulfonyl Chlorides
AmineSulfonyl ChlorideBaseSolventTemperatureYield (%)Reference
Aniline (B41778)Benzene (B151609) sulfonyl chloridePyridinePyridine0-25 °C~100General Method
Various secondary aminesBenzene sulfonyl chlorideTriethylamineDichloromethaneRoom Temp70-95General Method
6-Amino-3-alkylbenzo researchgate.netderpharmachemica.comnih.govtriazin-4(3H)-oneBenzene sulfonyl chloridePyridinePyridineRefluxNot specified nih.gov

Advanced Sulfonylation Techniques

While the amination of sulfonyl chlorides remains a robust method, modern organic synthesis has seen the development of more advanced techniques that offer greater functional group tolerance and alternative reaction pathways. One notable example is the palladium-catalyzed chlorosulfonylation of arylboronic acids. This method allows for the synthesis of arylsulfonyl chlorides from readily available arylboronic acids, which can then be reacted in situ with an amine to form the desired sulfonamide.

Another innovative approach involves the use of sulfur dioxide surrogates, which circumvents the use of gaseous SO₂. These methods often employ transition metal catalysts to facilitate the coupling of an aryl halide, a sulfur dioxide source, and an amine in a one-pot reaction.

Stereoselective and Chemoselective Transformations in Sulfonamide Synthesis

The principles of stereoselectivity and chemoselectivity are paramount in modern drug discovery. In sulfonamide synthesis, stereoselectivity often comes into play when chiral amines or sulfonyl chlorides are used, or when the reaction creates a new stereocenter. While the synthesis of the achiral this compound does not directly involve the creation of a stereocenter at the sulfonamide linkage, the synthesis of more complex analogues may require such considerations.

Chemoselectivity becomes crucial when the starting materials contain multiple reactive functional groups. For instance, a molecule possessing both a primary and a secondary amine would require a selective sulfonylation of one over the other. This can often be achieved by carefully controlling the reaction conditions, such as temperature and the choice of base, or by using protecting groups. The selective cleavage of sulfonimides to yield sulfonamides is an example of a chemoselective transformation.

Synthesis of the Benzoxazole (B165842) Core Structure

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its construction.

Cyclization Reactions for Benzoxazole Ring Formation

The most common and direct route to the benzoxazole core involves the cyclization of a 2-aminophenol (B121084) precursor with a suitable one-carbon electrophile. A variety of reagents can be used to provide the C2 carbon of the benzoxazole ring.

Common cyclization strategies include:

Reaction with Carboxylic Acids or Their Derivatives: 2-Aminophenols can be condensed with carboxylic acids, acid chlorides, or esters. jocpr.com This reaction often requires high temperatures or the use of a dehydrating agent or a catalyst such as polyphosphoric acid (PPA).

Reaction with Aldehydes: The condensation of 2-aminophenols with aldehydes, followed by an oxidative cyclization, is a widely used method. rsc.org Various oxidizing agents can be employed, including manganese dioxide, lead tetraacetate, and even air under certain catalytic conditions.

Reaction with Cyanogen (B1215507) Bromide: For the synthesis of 2-aminobenzoxazoles, a key precursor for certain sulfonamide syntheses, 2-aminophenol can be treated with the highly toxic cyanogen bromide. nih.gov

Reaction with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): As a safer alternative to cyanogen bromide, NCTS can be used to generate 2-aminobenzoxazoles from 2-aminophenols in the presence of a Lewis acid like BF₃·Et₂O. rsc.org

Table 2: Selected Methods for Benzoxazole Ring Formation from 2-Aminophenol

Precursor Chemistry for 2-Substituted Benzoxazoles

The nature of the substituent at the 2-position of the benzoxazole ring is determined by the choice of the cyclization partner for the 2-aminophenol. To synthesize this compound, a precursor with a sulfur-containing functional group at the 2-position is required.

One plausible route involves the synthesis of 2-mercaptobenzoxazole (B50546), which can be prepared by reacting 2-aminophenol with carbon disulfide. The resulting 2-mercaptobenzoxazole can then be oxidized to the corresponding benzoxazole-2-sulfonyl chloride. This key intermediate can subsequently be reacted with ethylamine to furnish the final product.

Alternatively, 2-aminobenzoxazole (B146116) can be synthesized and then converted to a sulfonyl chloride via a Sandmeyer-type reaction, although this route can be more challenging. The direct synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols promoted by triflic anhydride (B1165640) has also been reported as a versatile method. nih.gov

Convergent and Divergent Synthesis of this compound

Convergent strategies for this compound typically involve the preparation of the benzo[d]oxazole-2-sulfonamide (B11899607) core, followed by the introduction of the N-ethyl group. Divergent approaches, conversely, might build the benzoxazole ring onto a pre-existing N-ethylsulfonamide fragment. The choice of strategy often depends on the availability of starting materials and the desired complexity of analogues for library synthesis.

Direct N-alkylation is a common and straightforward method for the synthesis of N-substituted sulfonamides. This approach begins with the parent benzo[d]oxazole-2-sulfonamide. The sulfonamide nitrogen is first deprotonated with a suitable base to form a nucleophilic anion, which then undergoes a substitution reaction with an ethylating agent.

The reaction's success hinges on the choice of base and solvent. Strong bases are typically required to deprotonate the weakly acidic sulfonamide proton. The reaction is generally performed under anhydrous conditions to prevent quenching of the base and the sulfonamide anion.

Key Reaction Components for N-Alkylation:

Component Examples Role in Reaction
Starting Material Benzo[d]oxazole-2-sulfonamide Provides the core molecular scaffold.
Base Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) Deprotonates the sulfonamide nitrogen.
Ethylating Agent Ethyl iodide (CH₃CH₂I), Diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄), Ethyl bromide (CH₃CH₂Br) Provides the ethyl group for substitution.

| Solvent | Dimethylformamide (DMF), Acetonitrile (CH₃CN), Tetrahydrofuran (THF) | Solubilizes reactants and facilitates the reaction. |

This method is advantageous for its simplicity and the commercial availability of various alkylating agents, allowing for the synthesis of a diverse library of N-alkylated analogues.

A sequential approach allows for the methodical assembly of the target molecule, which can be particularly useful when direct alkylation is problematic or when specific substitution patterns are desired on the benzoxazole ring. Two primary sequences can be envisioned:

Benzoxazole Formation Followed by Sulfonamidation: This route begins with the synthesis of a 2-aminobenzo[d]oxazole intermediate. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine) to form the desired this compound. This strategy is less common for this specific target as it would place the ethyl group on the sulfonyl sulfur rather than the nitrogen. A more viable route involves reacting 2-aminophenol with a reagent that can install the sulfonyl chloride group, which is then reacted with ethylamine.

Sulfonamide Formation Followed by Benzoxazole Cyclization: In this alternative pathway, a precursor like N-(2-hydroxyphenyl)ethane-1-sulfonamide is first synthesized. Subsequent intramolecular cyclization, often promoted by dehydrating agents or through oxidative methods, would form the benzoxazole ring. nih.gov Classic benzoxazole synthesis methods involve the condensation of 2-aminophenols with various carbonyl compounds, which could be adapted for this purpose. organic-chemistry.orgnih.gov

The sequential approach provides greater control over the placement of substituents and can be adapted to overcome synthetic challenges encountered in other methods.

Modern synthetic chemistry increasingly favors one-pot or multicomponent reactions (MCRs) due to their efficiency, reduced waste, and operational simplicity. nih.govnih.gov A hypothetical MCR for this compound could involve the simultaneous reaction of 2-aminophenol, a sulfur dioxide source (like potassium metabisulfite), an amine (ethylamine), and an oxidizing agent in a single reaction vessel.

Comparison of Synthetic Strategies:

Strategy Advantages Disadvantages
Direct N-Alkylation Simple, high-yielding, good for analogue synthesis. May not be suitable for complex or sensitive substrates.
Sequential Construction High degree of control, versatile. Longer reaction sequences, requires isolation of intermediates.

| One-Pot/MCR | Highly efficient, atom-economical, environmentally friendly. | Requires extensive optimization, may have limited substrate scope. |

Purification and Characterization Techniques for Synthetic Products

Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound.

Chromatography is the primary method for purifying the crude product, separating it from unreacted starting materials, reagents, and side products.

Column Chromatography: This is the most common technique used for the purification of benzoxazole sulfonamide derivatives. derpharmachemica.comresearchgate.net A stationary phase, typically silica (B1680970) gel, is used in a glass column. The crude product is loaded onto the column and a mobile phase (eluent), which is a mixture of solvents, is passed through. By carefully selecting the solvent system, components of the mixture are separated based on their differential adsorption to the silica gel. Common solvent systems for compounds of this type include mixtures of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent like ethyl acetate. derpharmachemica.comtheses.cz

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to determine the optimal solvent system for column chromatography. derpharmachemica.comajgreenchem.com A small spot of the reaction mixture is applied to a silica-coated plate, which is then developed in a chamber containing the eluent. The separation is visualized under UV light or with a staining agent.

Typical Chromatographic Conditions for Sulfonamide Purification:

Technique Stationary Phase Mobile Phase (Eluent) Examples Purpose
Column Chromatography Silica Gel (60-120 or 230-400 mesh) Ethyl Acetate/Hexane (e.g., 1:10 to 1:1 v/v) theses.cz, Ethyl Acetate/Chloroform (e.g., 1:3 v/v) derpharmachemica.com Preparative scale purification of the final product.

| Thin-Layer Chromatography | Silica Gel 60 F₂₅₄ precoated plates | Various ratios of Ethyl Acetate/Hexane | Reaction monitoring and method development. |

Once purified, the molecular structure of this compound is confirmed using advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR experiments are crucial for unambiguously determining the connectivity of the atoms.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to, confirming C-H bonds.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for confirming the connection between the ethyl group and the sulfonamide nitrogen by observing a correlation from the ethyl group's CH₂ protons to the sulfonamide-bearing carbon (C2) of the benzoxazole ring.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is useful for confirming the spin system of the ethyl group and the aromatic protons on the benzo-fused ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the synthesized molecule with high precision (typically to four decimal places). This allows for the determination of the elemental formula of the compound, confirming that the desired reaction has occurred and that the product has the correct atomic composition. It is a powerful tool for confirming the identity of a synthetic product and is often performed using techniques like Electrospray Ionization (ESI). theses.cz

Expected Spectroscopic Data for Structure Confirmation:

Technique Information Gained Expected Observation for this compound
HMBC (NMR) Long-range H-C correlations Correlation between the N-CH₂ protons of the ethyl group and the C2 carbon of the benzoxazole ring.
COSY (NMR) H-H coupling Correlation between the CH₂ and CH₃ protons of the ethyl group.

| HRMS (ESI) | Exact mass and elemental formula | A measured mass that matches the calculated mass for the molecular formula C₉H₁₀N₂O₃S. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into the intrinsic properties of molecules. For N-ethylbenzo[d]oxazole-2-sulfonamide, these calculations can elucidate its electronic landscape, predict its reactivity, and verify its structural features through spectroscopic predictions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For a molecule like this compound, DFT studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.

DFT calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. This is particularly useful for identifying regions that are prone to electrophilic or nucleophilic attack. For instance, in related sulfonamide structures, the oxygen atoms of the sulfonyl group typically exhibit a negative electrostatic potential, making them potential sites for interaction with electrophiles or hydrogen bond donors.

Illustrative DFT-Calculated Properties for a Benzoxazole (B165842) Sulfonamide Structure

Parameter Representative Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -1.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap 5.3 eV Relates to chemical reactivity and stability

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular energies and geometries. For this compound, ab initio calculations can be used to obtain precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. These high-accuracy structural predictions are invaluable for understanding the molecule's conformational preferences and for providing a reliable starting point for further simulations, such as molecular docking.

Spectroscopic Property Prediction (e.g., chemical shifts, vibrational frequencies for structural verification)

Quantum chemical methods are widely used to predict spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. For this compound, DFT calculations can predict its infrared (IR) vibrational frequencies. Each vibrational mode corresponds to a specific type of bond stretching or bending within the molecule. For example, characteristic stretching frequencies for the S=O bonds in the sulfonamide group and the C=N bond in the benzoxazole ring can be calculated.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be computed. These theoretical chemical shifts, when compared to experimental data, serve as a powerful tool for the structural elucidation of newly synthesized compounds.

Representative Calculated Vibrational Frequencies for a Benzoxazole Derivative

Functional Group Calculated Wavenumber (cm⁻¹) Vibrational Mode
N-H (if present) ~3400 Stretching
C-H (aromatic) ~3100 Stretching
C=N (oxazole) ~1650 Stretching

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for studying the interactions of small molecules with biological macromolecules, such as proteins. These methods can predict how this compound might bind to a specific target and the stability of the resulting complex.

Molecular Docking for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. nih.gov For this compound, docking studies can be used to investigate its potential to inhibit specific enzymes. The process involves placing the ligand (this compound) into the binding site of the target protein and evaluating the binding affinity using a scoring function. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.govnih.gov For example, docking studies on similar sulfonamide-containing compounds have shown interactions with enzymes like carbonic anhydrase and various kinases. nih.govnih.govmdpi.com

Illustrative Molecular Docking Results for a Ligand-Protein Complex

Parameter Value Description
Binding Affinity -8.5 kcal/mol Predicted free energy of binding
Interacting Residues Tyr234, His94, Thr200 Key amino acids in the binding site
Hydrogen Bonds 2 Number of hydrogen bonds formed with the protein

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. nih.gov Starting from the docked pose, an MD simulation calculates the motion of every atom in the system, offering insights into the flexibility of the ligand and the protein, and the stability of their interactions. nih.gov For the this compound-protein complex, MD simulations can be used to assess the stability of the binding mode predicted by docking. By analyzing the trajectory of the simulation, one can determine if the key interactions are maintained over time and calculate the binding free energy with greater accuracy.

Free Energy Calculations for Binding Affinity Estimation

In the realm of computational drug design, accurately predicting the binding affinity between a ligand and its target protein is a primary objective. For this compound and its analogues, free energy calculations provide a quantitative measure of this interaction, offering insights that guide lead optimization. Methods such as Linear Interaction Energy (LIE) and Free Energy Perturbation (FEP) are prominent physics-based approaches used for this purpose. researchgate.netnih.gov

The LIE method, for instance, calculates binding free energies by analyzing interaction energies from molecular dynamics (MD) simulations. researchgate.net This approach has been successfully applied to series of sulfonamide-based inhibitors, revealing that non-polar van der Waals interactions are often the main driving force for binding. researchgate.net FEP calculations, part of a class of alchemical free energy methods, compute the relative binding free energy (RBFE) between two ligands by simulating a non-physical, alchemical pathway that transforms one molecule into another within the protein's binding site and in solution. nih.gov The difference in the free energy of these transformations corresponds to the difference in binding affinity. nih.gov

Prospective applications of FEP across diverse drug discovery projects have shown a mean unsigned error of around 1.24 kcal/mol, demonstrating the general utility of these calculations in guiding design choices. nih.gov For fragment-based design, which is relevant when growing or modifying analogues of this compound, RBFE calculations have been shown to predict fragment binding affinities with a root-mean-square error (RMSE) of 1.1 kcal/mol, which is near the accepted limit of accuracy. nih.gov These computational techniques are crucial for validating binding poses and prioritizing which novel analogues should be synthesized. nih.gov

Table 1: Comparison of Free Energy Calculation Methods

MethodPrincipleTypical ApplicationReported Accuracy (RMSE/MUE)
Linear Interaction Energy (LIE)Calculates binding energy based on van der Waals and electrostatic interaction energies from MD simulations. researchgate.netRanking congeneric series of ligands. researchgate.netOften provides excellent agreement with experimental data. researchgate.net
Free Energy Perturbation (FEP)Computes relative binding free energies by alchemically transforming one ligand into another. nih.govLead optimization, scaffold hopping, fragment growing. nih.gov~1.1-1.6 kcal/mol. nih.gov
Thermodynamic Integration (TI)Another alchemical method that calculates free energy differences along a thermodynamic path. nih.govCalculating relative binding free energies. nih.govGood agreement with experimental data. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR modeling is a computational technique that aims to establish a correlation between the physicochemical properties of chemical substances and their biological activities. chemijournal.com This approach is instrumental in understanding the structural requirements for the activity of this compound analogues.

For the broader class of benzoxazole benzenesulfonamide (B165840) derivatives, 3D-QSAR models have been successfully developed to predict their biological activity. chemijournal.comresearchgate.net These models are typically built using a dataset of compounds with known activities, which is divided into a training set for model generation and a test set for validation. chemijournal.com

One such study on benzoxazole benzenesulfonamides developed a statistically significant 3D-QSAR model using the PHASE module of the Schrödinger software suite. chemijournal.comresearchgate.net The model, based on a common pharmacophore hypothesis (AAADRR), yielded a high squared correlation coefficient (R²) of 0.9686 for the training set and a good predictive squared correlation coefficient (q²) of 0.7203 for the test set. chemijournal.comresearchgate.net Such robust models are valuable for predicting the activity of newly designed analogues before their synthesis, thereby streamlining the discovery process. researchgate.net The quality of a QSAR model is generally considered predictive if it meets criteria such as R² > 0.7, q² > 0.5, and a predictive R² for an external set (pred_r²) > 0.6. scispace.com

Table 2: Statistical Parameters of a 3D-QSAR Model for Benzoxazole Benzenesulfonamides

ParameterValueDescription
R² (Correlation Coefficient)0.9686Indicates the goodness of fit for the training set. chemijournal.comresearchgate.net
q² (Predictive R-squared)0.7203Measures the predictive ability of the model via cross-validation. chemijournal.comresearchgate.net
Pearson-R0.791Measures the linear correlation between predicted and observed activities for the test set. chemijournal.comresearchgate.net
SD (Standard Deviation)0.1167Indicates the deviation of the regression. chemijournal.comresearchgate.net
F-test92.8A high value indicates a statistically significant regression model. nih.gov

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include electronic, steric, topological, and thermodynamic properties. researchgate.net For sulfonamide derivatives, relevant descriptors have been identified as SlogP (lipophilicity), molecular weight, and various topological indices. scispace.com

Given the vast number of possible descriptors, feature selection is a critical step to avoid overfitting and to build a robust and interpretable model. nih.gov Techniques like the least absolute shrinkage and selection operator (lasso) are used to reduce the dimensionality of the data and select the most relevant descriptors. nih.gov Other methods include simulated annealing (SA) and genetic function algorithms (GFA), which systematically search for the optimal combination of descriptors that result in the best predictive model. researchgate.netufv.br In the development of 2D-QSAR models for sulfonamides, descriptors related to the count of nitrogen and oxygen atoms separated by specific bond distances (T_N_O_5) were found to be significant, indicating the importance of specific atomic arrangements for activity. scispace.com

Cheminformatics and Data Mining for this compound Analogues

Cheminformatics and data mining are powerful tools for navigating the vast chemical space to identify novel analogues of this compound with desired properties.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. A validated QSAR model, such as the one developed for benzoxazole benzenesulfonamides, can be effectively used as a filter in virtual screening campaigns. chemijournal.com The pharmacophore hypothesis derived from the QSAR model (e.g., AAADRR, representing features like hydrogen bond acceptors, donors, and aromatic rings) serves as a 3D query to screen compound databases. chemijournal.comresearchgate.net

This approach allows for the rapid and cost-effective identification of novel scaffolds or derivatives that fit the structural requirements for activity. nih.gov For instance, a 3D-QSAR model was used to screen a database, leading to the identification of five compounds with better predicted docking scores than the most potent analogue in the original dataset. researchgate.net This demonstrates the power of combining QSAR and virtual screening to discover new lead compounds for further development. researchgate.net The design of focused libraries around the this compound scaffold can be guided by these computational models to enhance the probability of discovering highly active compounds. nih.gov

Network pharmacology shifts the drug discovery paradigm from a single-target to a multi-target approach, which is particularly relevant for complex systems. healthcare-bulletin.co.uksemanticscholar.org This systems-level perspective aims to understand the complex interactions between drugs and multiple cellular targets. nih.gov For a class of compounds like this compound analogues, network pharmacology can be used to predict potential on-target and off-target interactions, providing a holistic view of their biological effects. nih.gov

By integrating data from genomics, proteomics, and chemical biology, network models can be constructed to map the interactions of small molecules with a network of proteins. semanticscholar.orgnih.gov This can reveal unexpected links between targets that share similar binding properties despite being functionally unrelated. semanticscholar.orgnih.gov Such insights are crucial for understanding the polypharmacology of a compound series, which can be advantageous for designing therapies that are more robust and less susceptible to resistance. semanticscholar.org The goal is to modulate a network of targets systemically rather than focusing on a single node, which can lead to more effective multi-target strategies. healthcare-bulletin.co.uksemanticscholar.org

Derivatization and Exploration of Analogues of N Ethylbenzo D Oxazole 2 Sulfonamide

Design Principles for Structural Modification

The design of new analogues of N-ethylbenzo[d]oxazole-2-sulfonamide is a scientifically driven process that relies on established medicinal chemistry principles. These principles guide the rational modification of the lead compound to optimize its biological activity.

Structure-activity relationship (SAR) studies are fundamental to understanding how different parts of the this compound molecule contribute to its biological effects. By systematically altering specific functional groups and observing the impact on activity, researchers can build a comprehensive SAR model. This model then informs the rational design of new derivatives with predicted improvements.

Table 1: Illustrative SAR data for a series of benzoxazole (B165842) sulfonamide analogues. This table is a representative example based on general findings in the field and does not represent specific data for this compound.

CompoundR1 (Benzoxazole Substitution)R2 (Sulfonamide N-Substitution)Biological Activity (IC50, µM)
AH-CH2CH310.5
B5-Cl-CH2CH35.2
C6-OCH3-CH2CH38.9
DH-CH315.1
EH-CH(CH3)27.8

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. mdpi.com In the context of this compound, bioisosteric replacements can be applied to both the benzoxazole core and the sulfonamide group.

For the benzoxazole ring, one might consider replacing it with other bicyclic heteroaromatic systems such as benzothiazole (B30560) or indazole. These changes can alter the geometry, electronic distribution, and metabolic stability of the molecule. Within the sulfonamide moiety, the sulfonamide group itself can be replaced by other acidic functional groups like a carboxylic acid or a tetrazole, which can modulate the acidity and binding interactions of the molecule.

Scaffold hopping is an advanced design strategy that involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the original's biological activity. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced patentability or better ADME (absorption, distribution, metabolism, and excretion) profiles. For this compound, a scaffold hopping approach might involve replacing the benzoxazole-2-sulfonamide core with a completely different heterocyclic system that can still present the key pharmacophoric features in a similar spatial arrangement.

Molecular hybridization involves combining two or more pharmacophores from different drug classes into a single molecule. This can result in a hybrid compound with a dual mode of action or synergistic effects. For example, the this compound scaffold could be hybridized with a pharmacophore known to interact with a different but related biological target.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound involves multi-step chemical reactions that allow for precise modifications at various positions of the molecule.

Modifications at the N-ethyl group of the sulfonamide are crucial for exploring the impact of this substituent on the compound's activity. Synthetic strategies typically involve the reaction of a benzoxazole-2-sulfonyl chloride intermediate with a variety of primary or secondary amines.

To introduce diversity at this position, a range of alkyl, aryl, and heterocyclic amines can be used. For example, reacting benzoxazole-2-sulfonyl chloride with amines such as propylamine, cyclopropylamine, or aniline (B41778) would yield the corresponding N-propyl, N-cyclopropyl, and N-phenyl derivatives, respectively. These modifications allow for the systematic investigation of the influence of size, lipophilicity, and electronic properties of the N-substituent on the biological activity.

Table 2: Representative examples of synthesized N-substituted benzo[d]oxazole-2-sulfonamides. This table is an illustrative example of possible derivatives.

DerivativeN-SubstituentSynthetic Precursor Amine
1-CH2CH2CH3n-Propylamine
2-CyclopropylCyclopropylamine
3-CH2-PhBenzylamine
4-MorpholinoMorpholine

Introducing substituents onto the benzoxazole ring system is another important strategy for generating diversity and optimizing the properties of this compound. The synthesis of these derivatives typically starts with a substituted 2-aminophenol (B121084).

Alterations to the Sulfonamide Linker

The sulfonamide group (-SO₂NH-) is a versatile functional group that is a common feature in a wide array of clinically used drugs. nih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows for strong interactions with biological macromolecules. nih.gov Alterations to the sulfonamide linker in benzoxazole derivatives can be broadly categorized into modifications of the nitrogen substituent and bioisosteric replacement of the sulfonamide moiety itself.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design. drughunter.com For the sulfonamide group, common bioisosteric replacements include carboxamides, triflamides, and various heterocyclic rings. researchgate.nettcichemicals.com These modifications can modulate the compound's acidity, lipophilicity, and metabolic stability. For instance, replacing the sulfonamide with a carboxamide can alter the hydrogen bonding pattern and introduce different conformational preferences.

Furthermore, derivatization of the sulfonamide nitrogen (N-substitution) provides a facile route to a diverse library of analogues. The introduction of various alkyl, aryl, and heterocyclic moieties at this position can profoundly impact the compound's pharmacological profile. For example, in a series of 4-amino-N-[1,3-benzoxazole-2-yl] benzene (B151609) sulfonamides, various aldehydes were reacted to form Schiff base derivatives at the 4-amino position, showcasing a common strategy for derivatization, albeit not directly on the sulfonamide nitrogen of the benzoxazole core. derpharmachemica.com

Table 1: Examples of Alterations to the Sulfonamide Linker in Benzoxazole and Related Scaffolds This table is a representative compilation based on general synthetic strategies for sulfonamide derivatization, as specific data for this compound analogues is not available.

Modification Type Example of Alteration Rationale for Modification
N-Alkylation Replacement of ethyl group with bulkier alkyl chains (e.g., propyl, butyl)To explore the impact of steric bulk on binding pocket interactions.
N-Arylation Introduction of substituted phenyl ringsTo introduce additional points of interaction (e.g., pi-stacking, hydrogen bonding) and modulate electronic properties.
N-Heterocyclization Incorporation of heterocyclic rings (e.g., pyridine, thiazole)To enhance solubility, introduce specific vector groups for targeted interactions, and alter metabolic pathways. nih.gov
Bioisosteric Replacement Replacement of -SO₂NH- with -CONH- (carboxamide)To modify hydrogen bonding capacity and conformational flexibility.
Bioisosteric Replacement Replacement of -SO₂NH- with -SO₂CF₃ (triflamide)To increase acidity and lipophilicity, potentially altering target binding. researchgate.net

Evaluation of Analogues for Enhanced Molecular Interaction

The synthesized analogues of benzoxazole-2-sulfonamides are subjected to a battery of in vitro and in silico evaluations to determine their potential for enhanced molecular interactions with specific biological targets. These studies are crucial for establishing a structure-activity relationship (SAR), which guides further optimization of the lead compound.

Comparative Mechanistic Studies with Parent Compound

A critical aspect of analogue evaluation is to understand how structural modifications affect the mechanism of action compared to the parent compound. Sulfonamides are known to act as competitive inhibitors of enzymes such as dihydropteroate (B1496061) synthase in bacteria and carbonic anhydrases in mammals. drugbank.comyoutube.comyoutube.com

For instance, if the parent compound is a carbonic anhydrase inhibitor, mechanistic studies on its analogues would involve determining their inhibition constants (Ki) against various carbonic anhydrase isoforms. nih.govmdpi.com The primary sulfonamide group is often essential for activity as it acts as a zinc-binding group within the enzyme's active site. nih.gov N-substitution can influence the orientation of the molecule within the active site and its interactions with surrounding amino acid residues, thereby affecting potency and selectivity. nih.gov

Molecular docking studies can provide valuable insights into the binding modes of the parent compound and its analogues, helping to rationalize observed differences in activity. researchgate.net These computational studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand-receptor binding affinity.

Investigation of Binding Selectivity for Specific Targets

A key goal of analogue development is to improve binding selectivity for the desired biological target over off-target molecules, which can help to reduce side effects. For example, many anticancer drug discovery programs aim to develop inhibitors that are selective for tumor-associated enzyme isoforms over those that are ubiquitously expressed in healthy tissues. researchgate.netmdpi.com

In the context of benzoxazole sulfonamides as potential carbonic anhydrase inhibitors, selectivity studies would focus on a panel of human carbonic anhydrase (hCA) isoforms, such as the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.gov By comparing the inhibition constants of the analogues against these different isoforms, a selectivity profile can be established.

Table 2: Representative Data on the Evaluation of Benzoxazole Sulfonamide Analogues as Carbonic Anhydrase Inhibitors This table is a hypothetical representation based on published data for related sulfonamide inhibitors, as specific comparative data for this compound is unavailable.

Compound Modification hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) Selectivity Ratio (hCA II/IX)
Parent Compound (Hypothetical) N-ethyl15050252
Analogue 1 N-propyl12040152.67
Analogue 2 N-phenyl20080108
Analogue 3 N-(4-pyridyl)18065513

The data in the hypothetical table above illustrates how modifications to the N-substituent of a benzoxazole-2-sulfonamide could influence its inhibitory activity and selectivity. For example, the introduction of a phenyl or pyridyl group might lead to a significant increase in selectivity for the cancer-related hCA IX isoform over the more ubiquitous hCA II isoform. Such findings would be critical in guiding the design of more effective and safer drug candidates.

Future Research Trajectories for N Ethylbenzo D Oxazole 2 Sulfonamide Compounds

Addressing Challenges in Synthetic Accessibility and Scalability

A critical bottleneck in the development of novel therapeutics is the ability to synthesize compounds in a manner that is both efficient and scalable. While various methods for the synthesis of benzoxazole (B165842) derivatives have been reported, often involving the condensation of 2-aminophenols with various reagents, challenges remain, particularly concerning large-scale production. researchgate.net Future research must focus on the development of robust and cost-effective synthetic routes to N-ethylbenzo[d]oxazole-2-sulfonamide and its derivatives.

Key areas for investigation include:

Green Chemistry Approaches: Exploring the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and improve the sustainability of the synthesis.

Flow Chemistry: Implementing continuous flow manufacturing processes can offer significant advantages over traditional batch synthesis, including improved safety, consistency, and scalability.

Catalyst Development: The discovery of more efficient and selective catalysts for the key bond-forming reactions will be crucial for optimizing synthetic routes.

Table 1: Comparison of Synthetic Methodologies for Benzoxazole Derivatives

MethodologyAdvantagesChallenges for Scalability
Classical Condensation Well-established, versatileHarsh reaction conditions, potential for side products
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsSpecialized equipment, scalability limitations
Catalytic Cyclization High efficiency, potential for stereoselectivityCatalyst cost and stability, product purification
Flow Chemistry High throughput, improved process controlInitial setup cost, potential for clogging

Advanced Methodologies for Mechanistic Elucidation (e.g., cryo-EM, X-ray crystallography of complexes)

A thorough understanding of how this compound compounds interact with their biological targets is fundamental to rational drug design. Advanced structural biology techniques are poised to play a pivotal role in elucidating these mechanisms at an atomic level.

X-ray Crystallography: This technique remains a gold standard for determining the high-resolution three-dimensional structure of protein-ligand complexes. jeolusa.com Obtaining crystal structures of this compound analogs bound to their target proteins will provide invaluable insights into the specific molecular interactions driving their activity. This information can guide the design of more potent and selective inhibitors.

Cryo-Electron Microscopy (Cryo-EM): In recent years, cryo-EM has emerged as a powerful tool for determining the structure of large and flexible macromolecular complexes that are often difficult to crystallize. nih.govamericanpeptidesociety.org For this compound compounds that target complex biological systems, such as membrane proteins or multi-protein complexes, cryo-EM offers a unique opportunity to visualize these interactions in a near-native state. americanpeptidesociety.orgcriver.com The complementarity of X-ray crystallography and cryo-EM will be instrumental in building a comprehensive understanding of the mechanism of action. jeolusa.comnih.gov

Development of Novel Computational Paradigms for Prediction

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of their biological activities. For this compound compounds, the development of sophisticated computational models will accelerate the identification of promising new drug candidates.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of benzoxazole sulfonamide derivatives with their biological activity, QSAR models can be developed to predict the potency of novel, unsynthesized compounds. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations: These methods can predict the binding mode of this compound derivatives within the active site of a target protein and assess the stability of the resulting complex over time. nih.govnih.gov This information can help to prioritize compounds for synthesis and experimental testing. benthamdirect.comnih.gov

Pharmacophore Modeling: Identifying the key structural features responsible for the biological activity of this class of compounds will enable the design of more effective and specific molecules. benthamdirect.com

Table 2: Application of Computational Methods in Drug Discovery

Computational MethodApplicationPredicted Parameters
QSAR Predict activity of new analogsPotency (IC50, EC50)
Molecular Docking Predict binding mode and affinityBinding energy, key interactions
Molecular Dynamics Assess complex stabilityConformational changes, binding free energy
Pharmacophore Modeling Identify essential structural featuresHydrogen bond donors/acceptors, hydrophobic regions

Exploration of Polypharmacological Potential via Rational Design

The concept of "one drug, one target" is increasingly being replaced by the recognition that compounds acting on multiple targets can offer superior efficacy and a reduced likelihood of drug resistance. nih.govpnas.org This approach, known as polypharmacology, is particularly relevant for complex diseases such as cancer. nih.gov The benzoxazole sulfonamide scaffold, with its potential to interact with various biological targets, is an ideal starting point for the rational design of polypharmacological agents. researchgate.net

Future research should aim to:

Identify Multiple Targets: Systematically screen this compound libraries against a panel of relevant biological targets to identify compounds with multi-target activity.

Structure-Based Design: Utilize the structural information obtained from X-ray crystallography and cryo-EM to rationally design modifications that enhance binding to multiple desired targets while minimizing interactions with off-targets that could lead to toxicity. plos.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The convergence of artificial intelligence (AI) and drug discovery is set to revolutionize the way new medicines are developed. frontiersin.orgresearchgate.net For this compound compounds, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and accelerate the design-make-test-analyze cycle. nih.gov

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can design novel benzoxazole sulfonamide structures with desired pharmacological properties from scratch. arxiv.orgsemanticscholar.org

Predictive Modeling: ML algorithms can be trained on existing experimental data to predict the activity, toxicity, and pharmacokinetic properties of new compound designs with increasing accuracy.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing the most efficient synthetic routes for novel this compound derivatives.

By embracing these future research trajectories, the scientific community can unlock the full therapeutic potential of this compound and related compounds, paving the way for the development of novel and effective treatments for a range of diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.